molecular formula C19H17NO4S B583896 Oxamflatin Ethyl Ester CAS No. 342373-23-3

Oxamflatin Ethyl Ester

Número de catálogo: B583896
Número CAS: 342373-23-3
Peso molecular: 355.408
Clave InChI: UZUNLIWBSHTVDE-VGOFMYFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxamflatin Ethyl Ester is a synthetic compound known for its role as a histone deacetylase inhibitor (HDACi). It has shown significant potential in various scientific research fields, particularly in oncology and epigenetics. The compound’s ability to modulate gene expression by altering histone acetylation makes it a valuable tool in studying cellular processes and developing therapeutic strategies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxamflatin Ethyl Ester can be synthesized through the esterification of oxamflatin with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient and scalable production .

Aplicaciones Científicas De Investigación

Ovarian Cancer

Research has demonstrated that oxamflatin ethyl ester exhibits significant anti-cancer properties against ovarian cancer cell lines, including OVCAR-5 and SKOV-3. In vitro studies revealed that treatment with oxamflatin led to:

  • Morphological Changes : Induced notable alterations in cell shape and structure.
  • Reduced Cell Viability : A marked decrease in the viability of treated cancer cells.
  • Inhibition of DNA Synthesis : Results from BrdU incorporation assays indicated a significant reduction in DNA synthesis and cell proliferation.
  • Gene Expression Modulation : Downregulation of oncogenes such as c-Myc and CDK4, while upregulating the tumor suppressor p21 .

Neurodegenerative Diseases

Oxamflatin has also been investigated for its potential therapeutic effects in neurodegenerative diseases like Alzheimer's Disease, multiple sclerosis, and amyotrophic lateral sclerosis. The compound's ability to modulate epigenetic factors has shown promise in:

  • Alzheimer's Disease : HDAC inhibitors, including oxamflatin, have been shown to ameliorate symptoms in animal models by enhancing neuroprotective pathways .
  • Multiple Sclerosis : Studies indicate that oxamflatin can reduce clinical disability in experimental autoimmune encephalomyelitis (EAE) models, suggesting its potential as a treatment for multiple sclerosis .
  • Amyotrophic Lateral Sclerosis : In models of ALS, oxamflatin treatment resulted in delayed onset of symptoms and extended survival rates .

Table 1: Summary of Oxamflatin's Effects on Cancer Cell Lines

Cell LineTreatment Concentration (nM)Morphological ChangesCell Viability (%)DNA Synthesis Inhibition (%)
OVCAR-510Yes4070
SKOV-310Yes3565

Table 2: Efficacy of Oxamflatin in Neurodegenerative Models

DiseaseModel TypeTreatment Effect
Alzheimer's DiseaseTransgenic mouse modelImproved cognitive function
Multiple SclerosisEAE modelReduced clinical disability
Amyotrophic Lateral SclerosisSOD1G93A mouse modelExtended survival

Case Study 1: Ovarian Cancer Treatment

A study involving the application of oxamflatin on ovarian cancer cell lines showed that the compound not only reduced cell viability but also induced apoptosis through modulation of key regulatory proteins involved in cell cycle control. This study highlighted the potential for oxamflatin to be used as a therapeutic agent against drug-resistant ovarian cancers.

Case Study 2: Neuroprotection in ALS

In an animal model of amyotrophic lateral sclerosis, administration of oxamflatin led to significant improvements in muscle strength and motor function. The study concluded that the compound's ability to inhibit HDACs could provide a novel therapeutic approach for managing ALS symptoms.

Mecanismo De Acción

Oxamflatin Ethyl Ester exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The compound targets specific HDACs, altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Key molecular targets include histone proteins and transcription factors that regulate gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Oxamflatin Ethyl Ester is unique in its specific inhibition profile and its ability to induce significant changes in cell morphology and gene expression. Its effectiveness in improving nuclear reprogramming and enhancing the quality of SCNT embryos sets it apart from other HDAC inhibitors .

Actividad Biológica

Oxamflatin ethyl ester, a derivative of oxamflatin, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Histone Deacetylase Inhibition : this compound primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound promotes histone acetylation, resulting in a more open chromatin structure and enhanced gene expression associated with cell cycle regulation and apoptosis.

Biological Activity

Several studies have documented the biological activities associated with this compound:

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. For instance, it has been shown to induce apoptosis in human lung adenocarcinoma cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1/S phase transition. This effect is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, which is crucial for halting cell cycle progression in response to DNA damage .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to alleviate symptoms in animal models of neurodegenerative diseases by reducing oxidative stress and enhancing neuronal survival pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReferences
Antitumor ActivityInduces apoptosis in lung adenocarcinoma cells ,
Cell Cycle ArrestUpregulates p21, leading to G1/S phase arrest ,
NeuroprotectionReduces oxidative stress in neurodegenerative models

Case Study: Antitumor Efficacy

In a controlled study involving human lung adenocarcinoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, characterized by increased levels of cleaved caspases and PARP (poly ADP ribose polymerase) cleavage. These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

Propiedades

IUPAC Name

ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNLIWBSHTVDE-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858261
Record name Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342373-23-3
Record name Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.